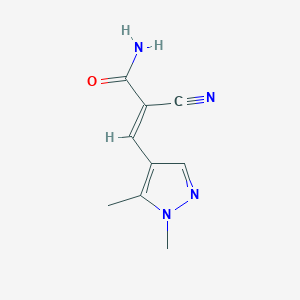![molecular formula C12H16N2O3 B5314306 ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate CAS No. 6121-25-1](/img/structure/B5314306.png)
ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate
Descripción general
Descripción
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate, also known as DMAA, is a synthetic compound that has been widely used in scientific research. This compound has gained significant attention due to its unique properties and potential applications in various fields of research.
Mecanismo De Acción
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate acts as a nucleophile in various reactions due to the presence of the dimethylamino group. It can also act as a ligand for metal ions, forming stable complexes. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been shown to exhibit antioxidant properties, which may be attributed to the presence of the phenyl group.
Biochemical and Physiological Effects:
ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory properties. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has also been shown to exhibit cytotoxicity against cancer cells. Furthermore, ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been shown to have an effect on the central nervous system, causing an increase in blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has limitations, including its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are several future directions for the use of ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate in scientific research. Further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the use of ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate as a fluorescent probe for the detection of metal ions could be further explored. Finally, the synthesis of new compounds using ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate as a reagent could lead to the discovery of new materials with unique properties.
Conclusion:
In conclusion, ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, as a fluorescent probe for the detection of metal ions, and as a catalyst for organic reactions. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has also been shown to exhibit various biochemical and physiological effects, including analgesic and anti-inflammatory properties. While ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has several advantages for use in lab experiments, it also has limitations that need to be considered. Further studies are needed to explore its potential as a therapeutic agent and to discover new materials with unique properties.
Aplicaciones Científicas De Investigación
Ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has been widely used in scientific research due to its unique properties. It has been used as a reagent for the synthesis of various compounds, including pyrazoles and pyridazines. ethyl {[4-(dimethylamino)phenyl]amino}(oxo)acetate has also been used as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
Propiedades
IUPAC Name |
ethyl 2-[4-(dimethylamino)anilino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(16)11(15)13-9-5-7-10(8-6-9)14(2)3/h5-8H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFATLKBTZWRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344300 | |
| Record name | N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6121-25-1 | |
| Record name | N-(4-Dimethylamino-phenyl)-oxalamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![N-(2-methoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5314258.png)
![4-ethoxy-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5314265.png)
![7-(2-furyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5314267.png)
![1-acetyl-4-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepane](/img/structure/B5314274.png)
![5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5314281.png)
![N-{2-[1-(3,4-dimethylbenzyl)piperidin-3-yl]ethyl}methanesulfonamide](/img/structure/B5314284.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)
